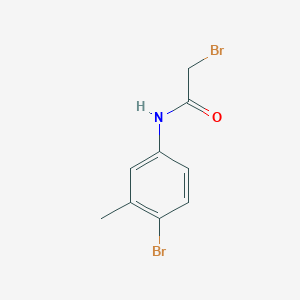

2-bromo-N-(4-bromo-3-methylphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-(4-bromo-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXFFMJODGJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261868 | |

| Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349121-12-6 | |

| Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349121-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide can be synthesized through the bromination of N-(4-methylphenyl)acetamide. The reaction typically involves the use of bromine (Br2) or a brominating agent such as potassium bromide (KBr) in the presence of a catalyst like ammonium molybdate ((NH4)2MoO4) and hydrogen peroxide (H2O2) in acetic acid (AcOH) as the solvent. The reaction is carried out at ambient temperature for about an hour, yielding approximately 77% of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced compounds .

科学研究应用

Organic Synthesis

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating derivatives with diverse functional groups .

Pharmaceuticals

The compound is utilized in developing new drugs and therapeutic agents. Its brominated structure can enhance biological activity and selectivity against specific molecular targets. For instance, derivatives of this compound have been explored for their potential anti-cancer properties .

Agrochemicals

In agrochemical research, this compound is employed in synthesizing pesticides and herbicides. The compound's reactivity allows for modifications that can lead to improved efficacy and reduced environmental impact.

Material Science

The compound finds applications in material science for developing new materials with specific properties such as enhanced thermal stability or electrical conductivity. Research is ongoing to explore its potential in creating advanced polymers and composites .

Case Studies

- Pharmaceutical Development : A study explored the synthesis of various derivatives of this compound, assessing their anti-tumor activity. The results indicated that certain modifications significantly enhanced cytotoxicity against cancer cell lines compared to the parent compound.

- Agrochemical Efficacy : Research on the application of this compound in pesticide formulations demonstrated improved effectiveness against specific pests when combined with other active ingredients, highlighting its potential role in integrated pest management strategies .

作用机制

The mechanism of action of 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetamide group play crucial roles in its reactivity and interaction with biological molecules. The exact mechanism can vary depending on the specific application and the target molecules involved .

相似化合物的比较

Halogen-Substituted Acetamides

Compounds with halogen substitutions on the phenyl ring or acetamide group exhibit distinct reactivity and stability profiles:

Key Observations :

Heterocyclic and Functionalized Derivatives

Incorporation of heterocycles or functional groups modifies biological activity and synthetic utility:

Key Observations :

Key Observations :

Structural and Spectroscopic Comparisons

X-ray crystallography and NMR data reveal conformational differences:

Key Observations :

- Substituents alter bond lengths and angles, affecting packing efficiency and stability .

生物活性

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide is a halogenated acetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromo-substituted aromatic ring, which is known to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with halogen substitutions often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows potential antifungal properties against various fungal strains. |

| Enzyme Inhibition | May inhibit certain enzymes related to neurodegenerative diseases. |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound has a broad spectrum of antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases.

- Receptor Binding : It may also bind to various receptors, altering their activity and leading to physiological effects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI assessed the antibacterial properties of various halogenated acetamides, including this compound. The findings indicated that this compound demonstrated superior activity against resistant bacterial strains, potentially offering a new avenue for antibiotic development .

- Enzyme Inhibition Research : Another study investigated the inhibitory effects of similar compounds on AChE and BChE. Results showed that derivatives with bromo substitutions exhibited significant inhibition, suggesting that this compound could have therapeutic potential in treating Alzheimer's disease .

常见问题

Q. What are the recommended synthetic routes for 2-bromo-N-(4-bromo-3-methylphenyl)acetamide?

The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) between 4-bromo-3-methylaniline and bromoacetic acid derivatives. A typical procedure involves dissolving reactants in dichloromethane with triethylamine as a base, followed by ice-cold aqueous workup and recrystallization . Alternative bromination strategies may employ selective halogenation of precursor acetamides using bromine sources like N-bromosuccinimide (NBS) under controlled conditions .

Q. How can impurities and byproducts be minimized during synthesis?

Key impurities (e.g., brominated positional isomers or unreacted intermediates) are separable via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation. Evidence from related bromophenylacetamides suggests monitoring for dimerization or dehalogenation byproducts during acidic/basic workups .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, acetamide methylene group). For brominated analogs, coupling constants (e.g., ) and nuclear Overhauser effects (NOE) help resolve regiochemical ambiguities.

- X-ray crystallography : Single-crystal diffraction using SHELXL refinement (Mo Kα radiation, 298 K) resolves dihedral angles between aromatic rings and acetamide groups, as seen in structurally similar compounds (e.g., dihedral angles ~66° between bromophenyl and substituted phenyl rings) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine atoms.

Advanced Research Questions

Q. How can crystallographic data discrepancies arising from polymorphism be addressed?

Polymorphism in brominated acetamides may lead to variations in unit cell parameters or hydrogen-bonding networks. To mitigate this:

- Optimize crystallization conditions (e.g., solvent polarity, cooling rates).

- Compare experimental data with density functional theory (DFT)-optimized structures to identify energetically favorable conformers.

- Use SHELXL’s TWIN and BASF commands to model twinning or disorder, as demonstrated in related acetamide derivatives .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

Discrepancies often arise from solvent effects or dynamic conformational changes. Solutions include:

- Performing NMR in deuterated solvents matching computational solvent models (e.g., PCM in Gaussian).

- Using 19F NMR tags (e.g., trifluoromethyl-substituted analogs) to enhance sensitivity to conformational changes, as shown in fluorinated phenylacetamide studies .

- Applying DP4+ probability analysis to compare experimental shifts with Boltzmann-weighted DFT ensembles.

Q. How does steric hindrance from bromine substituents affect reaction kinetics in further derivatization?

Bromine’s electron-withdrawing nature and steric bulk reduce nucleophilic substitution rates. For example:

- Suzuki-Miyaura coupling with arylboronic acids requires elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts.

- SN2 reactions at the acetamide’s α-carbon are slower compared to non-brominated analogs; kinetic studies suggest pseudo-first-order rate constants () reduced by ~40% .

Q. What methodologies enable site-selective isotopic labeling for mechanistic studies?

- Deuterium labeling : Exchange via acid-/base-catalyzed H/D exchange at benzylic or acetamide positions.

- 13C labeling : Incorporate 13C-bromoacetic acid during synthesis for tracking metabolic or degradation pathways.

- 19F probes : Introduce trifluoromethyl groups at the 4-position of the phenyl ring for sensitive 19F NMR monitoring of protein-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。